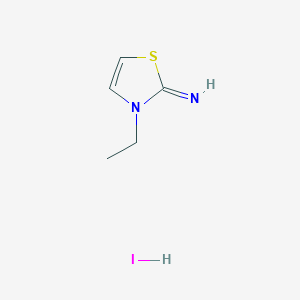

3-Ethyl-1,3-thiazol-2-imine;hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

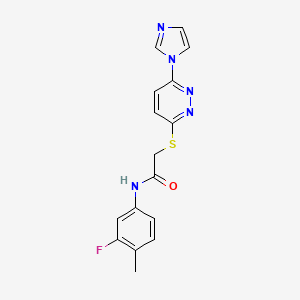

“3-Ethyl-1,3-thiazol-2-imine;hydroiodide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The compound is related to the thiazole ring, which is a core structural motif present in a wide range of natural products .

Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis of Thiazolopyrimidine Derivatives

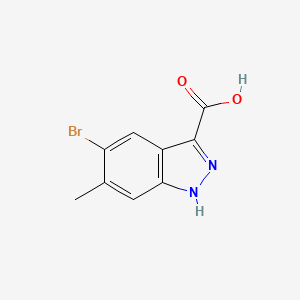

A study by Youssef and Amin (2012) demonstrated the synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity using microwave-assisted synthesis. This method proved preferable due to time reduction and yield improvements, indicating the efficiency of microwave irradiation in the synthesis of complex thiazole derivatives (Youssef & Amin, 2012).

Synthesis and Biological Activity of Imidazo[1,2-a]pyridines

Another research effort by Starrett et al. (1989) focused on synthesizing imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. While these compounds showed limited antisecretory activity, they exhibited good cytoprotective properties in ethanol and HCl models, suggesting potential therapeutic applications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Catalytic Asymmetric Hydrophosphonylation of Cyclic Imines

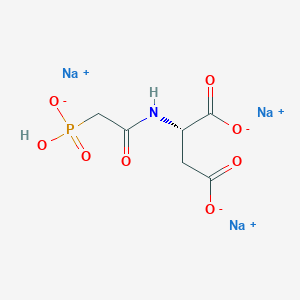

Gröger et al. (1996) described the catalytic and enantioselective hydrophosphonylation of a cyclic imine, leading to the efficient synthesis of 4-thiazolidinylphosphonate with high enantiomeric purities. This represents a significant advancement in asymmetric synthesis, offering a new approach to pharmaceutically relevant compounds (Gröger, Saida, Arai, Martens, Sasai, & Shibasaki, 1996).

Gas-phase Reactions of Sulphur with Amines

Colebourne, Foster, and Robson (1967) explored the gas-phase reactions of sulphur with amines and related compounds, leading to the novel synthesis of thiazoles. This study provides insights into the mechanisms of thiazole formation, highlighting the versatility of these reactions for synthesizing various thiazole derivatives (Colebourne, Foster, & Robson, 1967).

One-pot Synthesis of Thiazol-2-imines

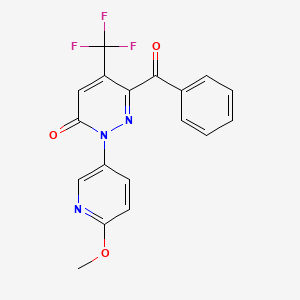

Murru et al. (2008) developed an efficient one-pot synthesis method for substituted thiazol-2-imines, extending the methodology to access neurodegenerative drug candidate pifithrin-α analogues. This study underscores the methodological advancements in synthesizing thiazol-2-imines and their potential in drug development (Murru, Singh, Kavala, & Patel, 2008).

Mecanismo De Acción

Thiazole derivatives have been found in many potent biologically active compounds . They have shown varied biological properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact mechanism of action of “3-Ethyl-1,3-thiazol-2-imine;hydroiodide” is not specified in the available literature.

Direcciones Futuras

Thiazole derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They have been the subject of considerable growing interest for designing new antitumor agents . This diversity in the biological response makes it a highly prized moiety . Therefore, future research could focus on the design and development of different thiazole derivatives, including “3-Ethyl-1,3-thiazol-2-imine;hydroiodide”, for various therapeutic applications .

Propiedades

IUPAC Name |

3-ethyl-1,3-thiazol-2-imine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.HI/c1-2-7-3-4-8-5(7)6;/h3-4,6H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBQHCIQBHNAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CSC1=N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

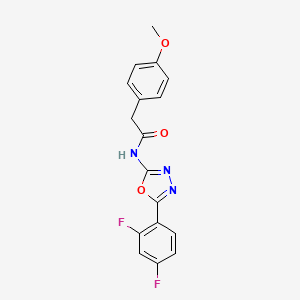

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)

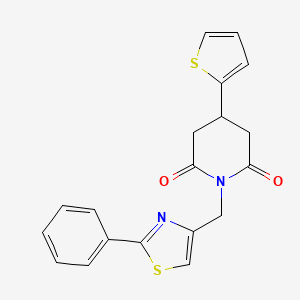

![N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2717381.png)

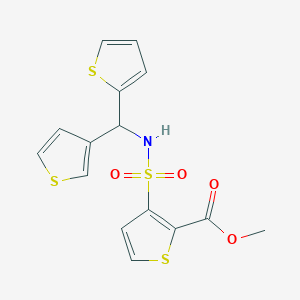

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2717382.png)

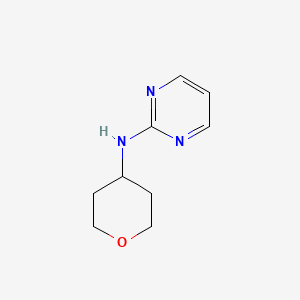

![4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2717387.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2717388.png)

![N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine](/img/structure/B2717390.png)